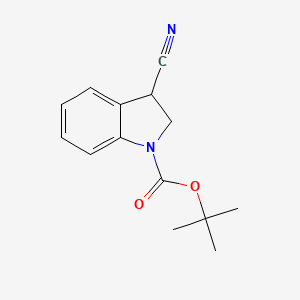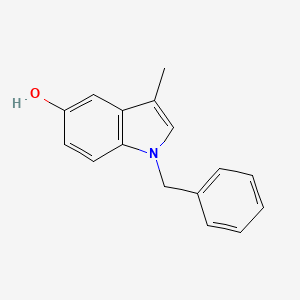![molecular formula C12H8N4O2 B11869579 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 89075-46-7](/img/structure/B11869579.png)
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core substituted with a 3-nitrophenyl group. This compound is part of a broader class of imidazopyridines, which are known for their diverse pharmacological and biological activities. The imidazo[4,5-c]pyridine scaffold is particularly significant in medicinal chemistry due to its presence in various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired imidazo[4,5-c]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure environmental compliance and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Ammonia or primary amines in the presence of a base.
Cyclization: Polyphosphoric acid or other strong acids.
Major Products Formed
Reduction: 2-(3-aminophenyl)-3H-imidazo[4,5-c]pyridine.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can inhibit enzyme function. The imidazo[4,5-c]pyridine core provides structural stability and facilitates binding to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antiviral and antibacterial activities.
Imidazo[1,5-a]pyridine: Exhibits anti-inflammatory and antipsychotic properties.
Imidazo[4,5-b]pyridine: Used in the development of sedative and hypnotic drugs.
Uniqueness
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for forming various derivatives with diverse pharmacological activities .
Propiedades
Número CAS |
89075-46-7 |
|---|---|
Fórmula molecular |
C12H8N4O2 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-3-1-2-8(6-9)12-14-10-4-5-13-7-11(10)15-12/h1-7H,(H,14,15) |
Clave InChI |
GYZSMDFIKSQQNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11869527.png)








![4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11869575.png)

